molecular formula C23H19F2N3O2S2 B2517852 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1260920-29-3

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No. B2517852
CAS RN: 1260920-29-3
M. Wt: 471.54
InChI Key: ZVSXRPOVAXDLKX-UHFFFAOYSA-N
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Description

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19F2N3O2S2 and its molecular weight is 471.54. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anticancer Activity: Studies have explored whether this compound exhibits antiproliferative effects against cancer cells. Its ability to interfere with cell signaling pathways or inhibit specific enzymes could make it valuable in cancer therapy.

b. Anti-inflammatory Properties: Given the compound’s spirocyclic framework, it may possess anti-inflammatory properties. Researchers have investigated its potential as an anti-inflammatory agent, which could be useful in treating inflammatory diseases.

c. Antiviral Potential: The compound’s structural features might lend themselves to antiviral activity. Investigations into its effects on viral replication and entry mechanisms could reveal promising applications.

Synthetic Chemistry and Methodology

The synthesis of spirocyclic compounds often involves innovative methodologies. Here’s how this compound contributes:

a. Suzuki Coupling Reactions: The compound was synthesized via Suzuki coupling, demonstrating its utility in constructing spirocyclic frameworks. Researchers continue to explore novel coupling reactions for spiro compound synthesis.

b. Ligand Design: Spirocyclic derivatives have been used as ligands in coordination chemistry. This compound’s unique structure could inspire ligand design for catalysis or metal complexation.

properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c1-3-27(17-6-4-5-14(2)9-17)20(29)13-32-23-26-19-7-8-31-21(19)22(30)28(23)18-11-15(24)10-16(25)12-18/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSXRPOVAXDLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide

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